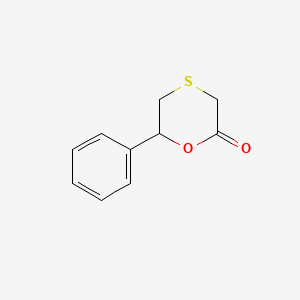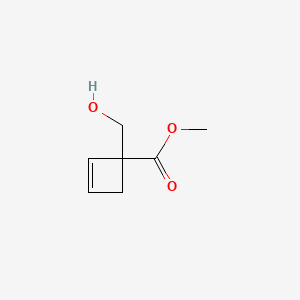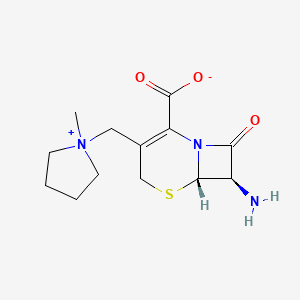
Cefepime impurity E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefepime impurity E is a reference standard used in pharmaceutical research and quality control. It is a byproduct or degradation product of the antibiotic cefepime, which is a fourth-generation cephalosporin. The chemical name of this compound is (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefepime impurity E involves the reaction of cefepime with various reagents under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. it generally involves the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired impurity .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process typically involves multiple steps, including the isolation and purification of the impurity from cefepime production batches. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the impurity .
化学反应分析
Types of Reactions
Cefepime impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学研究应用
Cefepime impurity E is primarily used in pharmaceutical research and quality control. Its applications include:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and potency of cefepime.
Biology: Studied for its biological activity and potential effects on microbial resistance.
Medicine: Investigated for its role in the stability and efficacy of cefepime formulations.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
作用机制
The mechanism of action of Cefepime impurity E is related to its parent compound, cefepime. Cefepime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis. This binding leads to cell wall defects, autolysis, and subsequent bacterial death .
相似化合物的比较
Similar Compounds
Similar compounds to Cefepime impurity E include other impurities and degradation products of cephalosporins, such as:
- Cefepime impurity A
- Cefepime impurity B
- Cefepime impurity C
- Cefepime impurity D
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration in cefepime formulations are critical for ensuring the safety and efficacy of the antibiotic .
属性
分子式 |
C13H19N3O3S |
|---|---|
分子量 |
297.38 g/mol |
IUPAC 名称 |
(6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/t9-,12+/m1/s1 |
InChI 键 |
IIVPIDBZUUAWTF-SKDRFNHKSA-N |
手性 SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@H]([C@@H](C3=O)N)SC2)C(=O)[O-] |
规范 SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



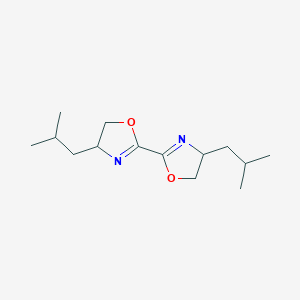
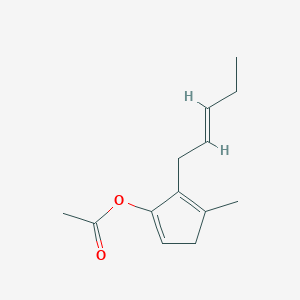
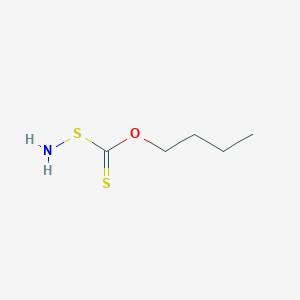
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
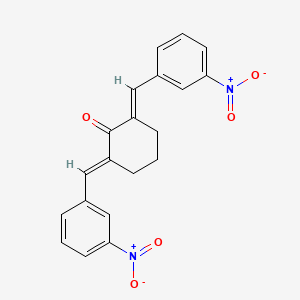
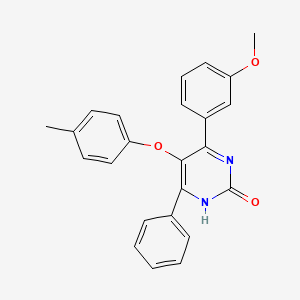
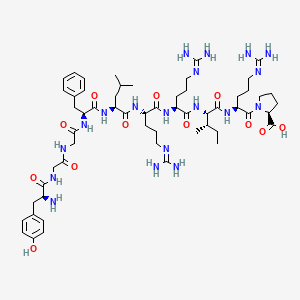

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
